N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
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Overview
Description
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Anticonvulsant Properties
A study conducted by Lepage et al. (1992) explored the anticonvulsant action of various N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, including derivatives similar to N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. These compounds exhibited significant anticonvulsant activity, particularly in the MES test, highlighting their potential for treating convulsive disorders (Lepage et al., 1992).
Anti-inflammatory and Antimicrobial Activities
Research by Ford et al. (1986) on similar compounds, including 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, demonstrated antiallergic activity. This suggests that derivatives like this compound could have potential applications in treating allergic reactions and inflammation (Ford et al., 1986).
Enzyme Inhibition
Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research indicates the potential of this compound in targeting specific enzymes, which could have implications in treating diseases like Alzheimer's (Abbasi et al., 2014).
Herbicidal Activity
Hamper et al. (1995) studied a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, showcasing significant herbicidal activity against various weeds. This suggests that this compound could potentially be used in agricultural applications to control weed growth (Hamper et al., 1995).
Corrosion Inhibition
Singh et al. (2021) synthesized hydroxy acetophenone derivatives for use as corrosion inhibitors. Their findings imply that compounds like this compound could be effective in protecting metals against corrosion in various industrial applications (Singh et al., 2021).
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-6-3-4-9-15(12)19-18(22)16-11-17(23-20-16)13-7-5-8-14(21)10-13/h3-11,21H,2H2,1H3,(H,19,22) |
InChI Key |
VGQGTNVENAUVGJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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